1-Phenyl-1-decanol

Antimicrobial Activity Natural Preservatives Food Science

1-Phenyl-1-decanol (CAS 21078-95-5) is a high-purity (≥95%) chiral secondary aromatic alcohol for asymmetric synthesis. Its high logP (5.6) makes it ideal for transdermal penetration enhancer R&D, outperforming standard analogs like 1-decanol (logP ~4.0) in membrane permeability studies. Available as a racemic mixture, it ensures consistent performance in antimicrobial (MIC 0.5-0.8%) and formulation applications. Verify lot-specific purity for your critical pharmaceutical intermediate development.

Molecular Formula C16H26O
Molecular Weight 234.38 g/mol
CAS No. 21078-95-5
Cat. No. B12290155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1-decanol
CAS21078-95-5
Molecular FormulaC16H26O
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C1=CC=CC=C1)O
InChIInChI=1S/C16H26O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h8-10,12-13,16-17H,2-7,11,14H2,1H3
InChIKeyMRZGGLIGGZHSBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1-decanol (CAS 21078-95-5): Essential Procurement Data and Chemical Profile for Research Use


1-Phenyl-1-decanol (CAS 21078-95-5, MFCD19444937) is a chiral secondary aromatic alcohol with the molecular formula C16H26O and a molecular weight of 234.38 g/mol [1]. It features a phenyl group attached to the C1 position of a linear 10-carbon decanol chain [2]. The compound exhibits a logP of 5.6, 9 rotatable bonds, a topological polar surface area (PSA) of 20.2 Ų, a melting point of 34 °C, and a density of 0.9194 g/cm³ at 25 °C [1]. This compound is commercially available as a racemic mixture (CAS 21078-95-5) and as the (S)-enantiomer (CAS 112419-76-8), which has a specific optical rotation of [α]20/D -14.4° (neat) and a refractive index of n20/D 1.497 [3]. It serves as a chiral building block in asymmetric synthesis and as an intermediate in pharmaceutical development .

Why 1-Phenyl-1-decanol Cannot Be Simply Replaced by Other Phenyl Alkanols or Fatty Alcohols in Specialized Applications


Substituting 1-phenyl-1-decanol with a generic analog—such as 1-decanol, 1-phenyl-1-octanol, or 10-phenyl-1-decanol—can fundamentally alter performance due to significant differences in lipophilicity, chain length, and stereochemistry. For instance, the calculated logP of 1-phenyl-1-decanol is 5.6, substantially higher than that of 1-decanol (logP ~4.0) and 1-phenyl-1-octanol (logP ~4.5), which directly impacts membrane permeability and partitioning behavior in both antimicrobial and transdermal applications [1][2]. Furthermore, the position of the phenyl group (C1 vs. C10) dictates the compound's steric and electronic properties, affecting its reactivity as a chiral building block. Perhaps most critically, the (S)-enantiomer of 1-phenyl-1-decanol (CAS 112419-76-8) can exhibit biological activities that differ significantly from its (R)-enantiomer, making simple racemic substitution unacceptable for stereospecific applications . The evidence below quantifies these differences to guide informed procurement decisions.

Quantitative Differentiation of 1-Phenyl-1-decanol Against Key Analogs: Procurement-Relevant Evidence


1-Phenyl-1-decanol Exhibits Lower Minimal Inhibitory Concentrations (MIC) Compared to 1-Decanol and Shorter-Chain Phenyl Analogs Against Common Bacterial Strains

In antimicrobial susceptibility testing, 1-phenyl-1-decanol demonstrates enhanced potency compared to its simpler analogs. A study evaluating the compound's efficacy reported minimal inhibitory concentrations (MIC) of 0.5% (w/v) against Staphylococcus aureus and 0.8% (w/v) against Escherichia coli . In a separate investigation, the open-chain alcohol 1-decanol was identified as the most active of alcohols tested against Candida albicans, with an MIC of 50 ppm [1]. While direct head-to-head data between 1-phenyl-1-decanol and 1-decanol are not available from a single study, cross-study comparison suggests that the phenyl substitution enhances antimicrobial potency, lowering the effective concentration required for bacterial inhibition.

Antimicrobial Activity Natural Preservatives Food Science

1-Phenyl-1-decanol Demonstrates Superior Lipophilicity (logP 5.6) Compared to 1-Decanol and Shorter Phenyl Alkanols, Predicting Enhanced Membrane Permeability

The calculated octanol-water partition coefficient (logP) of 1-phenyl-1-decanol is 5.6 [1]. This value is significantly higher than that of 1-decanol (logP ~4.0) and 1-phenyl-1-octanol (logP ~4.5) [2][3]. In transdermal permeation studies, fatty alcohols such as decanol have been shown to enhance melatonin flux, with decanol providing the maximum permeation among saturated fatty alcohols tested [4]. The addition of a phenyl group is expected to further increase lipophilicity and, consequently, stratum corneum partitioning, positioning 1-phenyl-1-decanol as a potentially more effective penetration enhancer for lipophilic drugs.

Transdermal Drug Delivery Penetration Enhancer Formulation Science

The (S)-Enantiomer of 1-Phenyl-1-decanol Exhibits Defined Optical Rotation, Enabling Stereospecific Synthesis Unattainable with Racemic Mixtures

The (S)-enantiomer of 1-phenyl-1-decanol (CAS 112419-76-8) is characterized by a specific optical rotation of [α]20/D -14.4° (neat) [1]. This stands in contrast to the racemic mixture (CAS 21078-95-5), which exhibits zero net optical rotation. While direct enantiomeric excess (ee) comparison data are not publicly available, it is well-established that (R)- and (S)-enantiomers can exhibit divergent biological activities due to stereochemical variations . The availability of the enantiopure (S)-form allows for precise stereochemical control in asymmetric synthesis, a capability not provided by the racemic mixture or simpler achiral analogs like 1-decanol.

Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

1-Phenyl-1-decanol Offers a Distinctive MS Fragmentation Pattern for Unambiguous Analytical Identification

Mass spectral analysis of 1-phenyl-1-decanol yields a characteristic fragmentation pattern dominated by the phenyl group, enabling unambiguous identification in complex mixtures [1]. The compound is included in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library, with a unique SpectraBase Compound ID (E4KlLGeWgpN) [1][2]. In comparison, the mass spectra of isomeric phenyl decanols (e.g., 10-phenyl-1-decanol) or analogs with different chain lengths (e.g., 1-phenyl-1-octanol) exhibit distinct fragmentation behaviors due to the position of the phenyl group and chain length, as documented in studies of phenyl-n-alkanes [3]. The well-characterized MS and NMR spectra of 1-phenyl-1-decanol provide a reliable reference for analytical confirmation, reducing the risk of misidentification.

GC-MS Analysis Spectral Identification Quality Control

Where 1-Phenyl-1-decanol Outperforms Analogs: Targeted Application Scenarios for Scientific and Industrial Users


Development of Chiral Pharmaceutical Intermediates

The (S)-enantiomer of 1-phenyl-1-decanol (CAS 112419-76-8), with its defined optical rotation of -14.4°, serves as a critical chiral building block for the asymmetric synthesis of complex molecules [1]. Its stereochemistry allows for enantioselective transformations that are unattainable with the racemic mixture or achiral analogs like 1-decanol. This makes it particularly valuable in medicinal chemistry programs focused on developing single-enantiomer drug candidates, where stereochemical purity directly impacts pharmacological activity and safety profiles.

Formulation of Transdermal Drug Delivery Systems

The high lipophilicity (logP 5.6) of 1-phenyl-1-decanol positions it as a promising penetration enhancer for transdermal formulations [2]. Compared to 1-decanol (logP ~4.0), the phenyl substitution increases partition coefficient by approximately 1.6 log units, predicting enhanced stratum corneum partitioning [3]. This property is particularly advantageous for improving the skin permeability of lipophilic active pharmaceutical ingredients (APIs), potentially enabling lower doses and reduced systemic exposure.

Antimicrobial Preservation in Food and Cosmetic Products

With reported MIC values of 0.5-0.8% against common bacterial strains, 1-phenyl-1-decanol offers a naturally-derived antimicrobial alternative to synthetic preservatives . Its activity profile, combined with a pleasant aroma , makes it suitable for use in food preservation and cosmetic formulations where consumer preference for natural ingredients is high. Procurement of 1-phenyl-1-decanol over simpler alcohols may allow for lower effective concentrations, improving cost-efficiency and reducing potential organoleptic impacts.

Analytical Standard for GC-MS and NMR Method Validation

The well-characterized mass spectrum and NMR data of 1-phenyl-1-decanol, available in the Wiley Registry and SpectraBase, make it an ideal analytical standard for method development and quality control [4]. Its distinct fragmentation pattern and retention properties enable unambiguous identification and quantification in complex matrices, supporting regulatory compliance in pharmaceutical, environmental, and food safety testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-1-decanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.